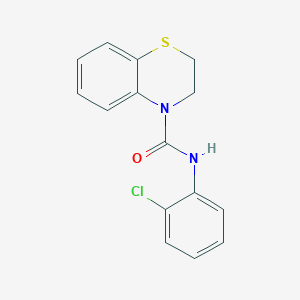

N-(2-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

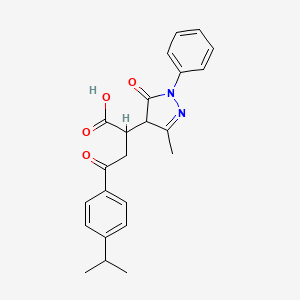

The compound “N-(2-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide” is a benzothiazine derivative. Benzothiazines are a class of organic compounds containing a benzene ring fused to a thiazine ring. The “N-(2-chlorophenyl)” part indicates the presence of a 2-chlorophenyl group attached to the nitrogen atom of the benzothiazine ring. The “carboxamide” part suggests the presence of a carboxamide functional group (-CONH2) in the molecule .

Molecular Structure Analysis

The molecular structure analysis would involve determining the positions of the atoms in the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods could be used for this purpose .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The benzothiazine ring might undergo electrophilic aromatic substitution reactions, while the carboxamide group could participate in various condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as its solubility, melting point, boiling point, and stability, would be determined through various experimental methods .Wissenschaftliche Forschungsanwendungen

Structural Insights

A study by Siddiqui et al. (2008) explored the structures of N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, highlighting the importance of intramolecular hydrogen bonds and the half-chair conformations of the heterocyclic thiazine rings, which are crucial for understanding the compound's reactivity and potential binding mechanisms with biological targets Siddiqui et al., 2008.

Synthetic Approaches

Research on synthetic methodologies has led to the development of various derivatives of the parent compound. For instance, the study by Kozminykh et al. (2002) introduced a synthesis route for regioisomeric 3-Phenacylidene-2,3-dihydro-4H-benzothiazin-2-one and 2-Phenacylidene-2,3-dihydro-4H-benzothiazin-3-one, expanding the chemical repertoire of benzothiazine derivatives for further biological evaluation Kozminykh et al., 2002.

Biological Activity

The antimycobacterial, antifungal, and photosynthesis-inhibiting activities of chlorinated N-phenylpyrazine-2-carboxamides, which share a structural resemblance to the N-(2-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide, were investigated by Doležal et al. (2010). This study found significant biological activities against various pathogens and provides insights into the structure-activity relationships that might be applicable to benzothiazine derivatives Doležal et al., 2010.

Antioxidant Properties

A study on the synthesis and antioxidant evaluation of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which are closely related to the compound of interest, indicated that these derivatives possess moderate to significant radical scavenging activity. This suggests potential antioxidant applications for benzothiazine derivatives Ahmad et al., 2012.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2OS/c16-11-5-1-2-6-12(11)17-15(19)18-9-10-20-14-8-4-3-7-13(14)18/h1-8H,9-10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASWZMZMNRDQOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chlorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2473464.png)

![1-{[1-(2-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2473465.png)

![5-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2473469.png)

![2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;trihydrochloride](/img/structure/B2473472.png)

![N-benzyl-N,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2473477.png)

![ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate](/img/structure/B2473479.png)